
1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene is an organic compound with the molecular formula C23H24F2 It is characterized by the presence of two fluorine atoms and a propylcyclohexyl group attached to a benzene ring through an ethynyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene typically involves multiple steps. One common method starts with the preparation of 1,2-difluorobenzene, which is then subjected to a series of reactions to introduce the ethynyl and propylcyclohexyl groups. The key steps include:
Halogenation: Introduction of fluorine atoms into the benzene ring.
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Hydrogenation: The reduction of the alkyne to introduce the propylcyclohexyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
Scientific Research Applications
1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of fluorinated organic molecules and their interactions with biological systems.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The ethynyl and propylcyclohexyl groups can also play a role in modulating the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-4-((4-(4-propylphenyl)ethynyl)benzene): Similar structure but lacks the cyclohexyl group.
1,2-Difluoro-4-((4-(4-methylcyclohexyl)phenyl)ethynyl)benzene: Similar structure with a methyl group instead of a propyl group.
Uniqueness
1,2-Difluoro-4-((4-(4-propylcyclohexyl)phenyl)ethynyl)benzene is unique due to the presence of both fluorine atoms and the propylcyclohexyl group, which can significantly influence its chemical and biological properties
Properties
IUPAC Name |
1,2-difluoro-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F2/c1-2-3-17-6-11-20(12-7-17)21-13-8-18(9-14-21)4-5-19-10-15-22(24)23(25)16-19/h8-10,13-17,20H,2-3,6-7,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOWZOPAGXRWRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20562256 |
Source


|
| Record name | 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121118-73-8 |
Source


|
| Record name | 1,2-Difluoro-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20562256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
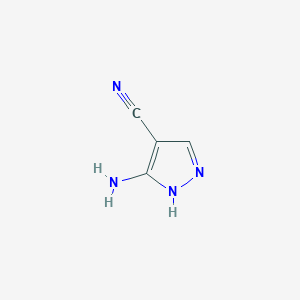


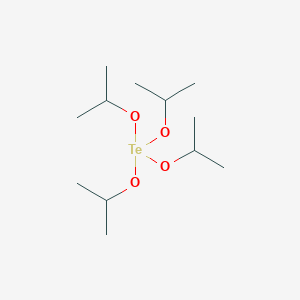
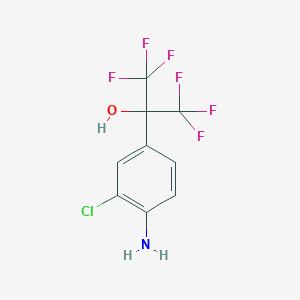
![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)
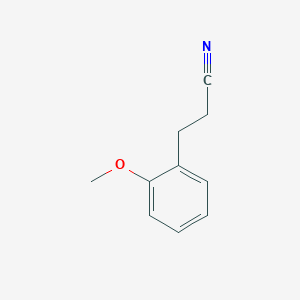

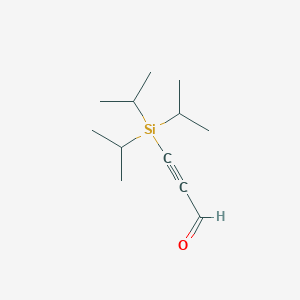
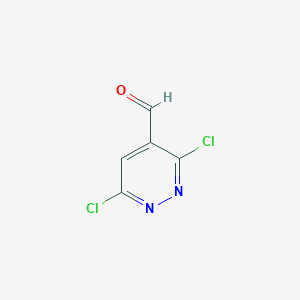

![6-ethoxy-5H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)
